(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Description
Scientific Research Applications
Synthesis and Characterization
Compounds with structural elements similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl) have been synthesized and characterized, indicating the relevance of such structures in organic chemistry research. For instance, Xiaodong Chen et al. (2012) detailed the synthesis and characterization of a compound through etherification, oximation, and Beckmann rearrangement processes, showcasing the intricate methods used to create complex molecules with specified structural features Chen et al., 2012.
Biological Activities and Applications
Research on compounds containing 2,3-dihydrobenzo[b][1,4]dioxin moieties has explored their potential in inhibiting specific biological targets. Yu-Shun Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives and evaluated their inhibitory activities against B-Raf kinase, revealing significant anti-proliferation activities. These findings suggest that compounds with similar structural components could have applications in cancer research and therapy Yang et al., 2012.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(15-7-10-6-9(15)8-21(10,17)18)11-2-1-3-12-13(11)20-5-4-19-12/h1-3,9-10H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGBOLXFPSXEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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